molecular formula C9H17NO3 B13305211 (2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid

(2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid

Katalognummer: B13305211
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: JNXKKAUQUHGOLI-KAVNDROISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid is a chiral amino acid derivative characterized by the presence of a hydroxycycloheptyl group attached to the alpha carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cycloheptanone derivative.

    Hydroxylation: The cycloheptanone is hydroxylated to introduce the hydroxy group at the desired position.

    Amination: The hydroxylated cycloheptanone undergoes amination to introduce the amino group.

    Formation of Acetic Acid Derivative: The final step involves the formation of the acetic acid derivative through appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of novel materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of (2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and modulating biochemical pathways. The hydroxy and amino groups play a crucial role in these interactions, facilitating binding to active sites and altering enzyme function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-2-Amino-2-(2-hydroxycyclohexyl)acetic acid: Similar structure but with a cyclohexyl group instead of cycloheptyl.

    (2R)-2-Amino-2-(2-hydroxycyclopentyl)acetic acid: Contains a cyclopentyl group, leading to different chemical properties.

Uniqueness

(2R)-2-Amino-2-(2-hydroxycycloheptyl)acetic acid is unique due to its larger cycloheptyl ring, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Eigenschaften

Molekularformel

C9H17NO3

Molekulargewicht

187.24 g/mol

IUPAC-Name

(2R)-2-amino-2-(2-hydroxycycloheptyl)acetic acid

InChI

InChI=1S/C9H17NO3/c10-8(9(12)13)6-4-2-1-3-5-7(6)11/h6-8,11H,1-5,10H2,(H,12,13)/t6?,7?,8-/m1/s1

InChI-Schlüssel

JNXKKAUQUHGOLI-KAVNDROISA-N

Isomerische SMILES

C1CCC(C(CC1)O)[C@H](C(=O)O)N

Kanonische SMILES

C1CCC(C(CC1)O)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.